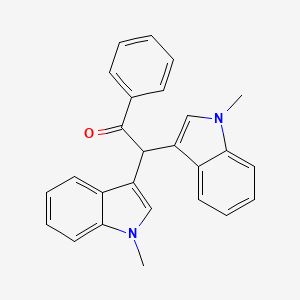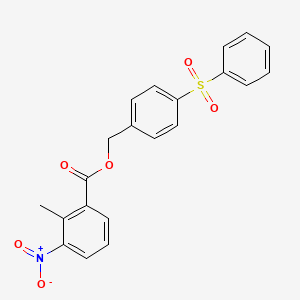
N~2~-(4-ethylphenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide
Übersicht
Beschreibung
N~2~-(4-ethylphenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide is a chemical compound that belongs to the class of glycine transporter 1 (GlyT1) inhibitors. This compound has gained significant attention in the field of scientific research due to its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
N~2~-(4-ethylphenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide exerts its pharmacological effects by selectively inhibiting N~2~-(4-ethylphenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide, which is responsible for the reuptake of glycine from the synaptic cleft. This inhibition leads to an increase in the extracellular concentration of glycine, which in turn modulates the activity of N-methyl-D-aspartate (NMDA) receptors, thereby enhancing glutamatergic neurotransmission.
Biochemical and Physiological Effects:
N~2~-(4-ethylphenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects. It has been found to enhance the activity of NMDA receptors, increase the expression of brain-derived neurotrophic factor (BDNF), and promote neurogenesis in the hippocampus. These effects have been linked to the potential therapeutic applications of this compound in various neurological and psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N~2~-(4-ethylphenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments include its potent inhibitory effect on N~2~-(4-ethylphenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide, its ability to modulate glutamatergic neurotransmission, and its potential therapeutic applications in various neurological and psychiatric disorders. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on N~2~-(4-ethylphenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide. Some of these directions include:
1. Further investigation of the potential therapeutic applications of this compound in various neurological and psychiatric disorders.
2. Development of more efficient synthesis methods for this compound.
3. Investigation of the potential toxicity of this compound at different concentrations.
4. Investigation of the potential interactions of this compound with other neurotransmitter systems.
5. Investigation of the potential use of this compound as a tool for studying the role of glycine in the modulation of glutamatergic neurotransmission.
Wissenschaftliche Forschungsanwendungen
N~2~-(4-ethylphenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as schizophrenia, depression, anxiety, and drug addiction. It has been shown to have a potent inhibitory effect on N~2~-(4-ethylphenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide, which leads to an increase in the extracellular concentration of glycine in the brain. This increase in glycine concentration has been linked to the modulation of glutamatergic neurotransmission, which plays a crucial role in the pathophysiology of these disorders.
Eigenschaften
IUPAC Name |
2-(4-ethyl-N-methylsulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-4-15-9-11-17(12-10-15)21(26(3,23)24)14-19(22)20-13-16-7-5-6-8-18(16)25-2/h5-12H,4,13-14H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHPXWYIWKQPBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7157146 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,4-dimethoxyphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B3538315.png)

![5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3538331.png)
![2-{[N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B3538332.png)
![1-methoxy-2-{[4-(phenylsulfonyl)benzyl]oxy}benzene](/img/structure/B3538356.png)


![2-({[(2-bromobenzyl)thio]acetyl}amino)-N-isopropylbenzamide](/img/structure/B3538371.png)
![N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B3538381.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B3538406.png)
![N~2~-(4-bromobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B3538415.png)
![ethyl 4-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)-1-piperazinecarboxylate](/img/structure/B3538419.png)
![N~2~-(4-fluorophenyl)-N~1~-[3-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3538420.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B3538428.png)